Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound’s derivatives are being explored for their potential as therapeutic agents against various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The formyl and methoxy groups may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-2-carboxylate: Lacks the formyl and methoxy groups, resulting in different chemical reactivity and biological activity.
3-Methoxy-2-methyl-9H-carbazole: Another indole derivative with distinct structural features and applications.
Indole-3-acetic acid: A plant hormone with different biological functions compared to this compound.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12-9(7-15)8-5-4-6-10(17-2)11(8)14-12/h4-7,14H,3H2,1-2H3 |
InChI Key |
MMOWNIHIMIBCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)OC)C=O |
Origin of Product |
United States |
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